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2'-Iodo-2'-deoxyuridine - 4753-03-1

2'-Iodo-2'-deoxyuridine

Catalog Number: EVT-406453
CAS Number: 4753-03-1
Molecular Formula: C9H11IN2O5
Molecular Weight: 354.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Iodo-2'-deoxyuridine is a halogenated nucleoside analog of deoxyuridine, characterized by the presence of an iodine atom at the 2' position of the sugar moiety. This compound is primarily utilized in molecular biology and medical research, particularly in studies related to DNA synthesis and cell proliferation. The introduction of the iodine atom enhances its utility as a tracer in various biochemical assays and imaging techniques.

Source and Classification

2'-Iodo-2'-deoxyuridine is classified as a nucleoside analog, specifically falling under the category of pyrimidine derivatives. It is synthesized from deoxyuridine through iodination processes. This compound is often used in research settings for its ability to integrate into DNA during replication, allowing for the tracking of cellular processes.

Synthesis Analysis

The synthesis of 2'-iodo-2'-deoxyuridine typically involves several methods, including:

  1. Direct Iodination: This method involves the treatment of deoxyuridine with iodine or iodinating agents under controlled conditions. The iodination can be performed using reagents such as iodine monochloride or N-iodosuccinimide, which facilitate the substitution of a hydrogen atom with iodine at the 2' position.
  2. Using Iodinated Precursors: Another approach includes synthesizing intermediate compounds that contain iodine and subsequently converting them into 2'-iodo-2'-deoxyuridine through glycosylation reactions.
  3. Technical Details: The reactions are typically conducted in organic solvents like dimethyl sulfoxide or acetonitrile and may require catalysts to enhance yield and selectivity. The reaction conditions, such as temperature and reaction time, are critical for achieving optimal results.
Molecular Structure Analysis

The molecular structure of 2'-iodo-2'-deoxyuridine can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}I N1_{1}O4_{4}
  • Molecular Weight: Approximately 305.11 g/mol
  • Structure: The compound consists of a pyrimidine base (uracil) linked to a deoxyribose sugar that has an iodine substituent at the 2' position. The structural formula can be represented as:
C10H12IN1O4\text{C}_{10}\text{H}_{12}\text{I}\text{N}_{1}\text{O}_{4}

This structure is crucial for its biological activity, as it mimics natural nucleosides while providing unique properties due to the iodine atom.

Chemical Reactions Analysis

In biological systems, 2'-iodo-2'-deoxyuridine undergoes various chemical reactions that facilitate its incorporation into DNA:

  1. Incorporation into DNA: During DNA synthesis, this compound can be incorporated in place of natural deoxythymidine during replication processes, allowing researchers to label newly synthesized DNA.
  2. Reactivity with Enzymes: The presence of the iodine atom can affect how enzymes interact with this nucleoside analog. For instance, it may influence binding affinities and catalytic efficiencies during DNA polymerization.
  3. Technical Details: The incorporation efficiency can be assessed using techniques such as high-performance liquid chromatography or mass spectrometry to quantify labeled DNA.
Mechanism of Action

The mechanism by which 2'-iodo-2'-deoxyuridine exerts its effects primarily involves its incorporation into DNA strands during replication:

  1. Cell Cycle Integration: Once administered to cells, it is phosphorylated by deoxynucleoside kinases to form the triphosphate form, which then competes with natural nucleotides for incorporation into growing DNA strands.
  2. Impact on Cell Proliferation: By substituting for thymidine, it disrupts normal DNA synthesis and can lead to cytotoxic effects or induce apoptosis in rapidly dividing cells.
  3. Data on Efficacy: Studies have shown that the incorporation rates vary depending on cell type and conditions but generally provide reliable markers for tracking cell proliferation and studying tumor dynamics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Solutions should be buffered to maintain physiological pH for biological applications.

Relevant Data

Data regarding solubility and stability are essential for determining optimal storage conditions and application methods in experiments.

Applications

2'-Iodo-2'-deoxyuridine has several significant applications in scientific research:

  1. DNA Synthesis Monitoring: It is widely used in studies involving DNA synthesis to measure cellular proliferation rates, particularly in cancer research.
  2. Cell Cycle Analysis: By incorporating this compound into DNA, researchers can analyze different phases of the cell cycle using techniques like flow cytometry.
  3. Therapeutic Potential: Its properties as a nucleoside analog make it a candidate for developing antiviral therapies or chemotherapeutic agents targeting rapidly dividing cells.
  4. Imaging Techniques: Due to its radioactive isotopes (e.g., iodine-125), it can also be used in imaging studies to visualize cellular processes non-invasively.
Antiviral Mechanisms & Molecular Targets

Inhibition of Viral DNA Polymerase Activity via Nucleobase Substitution

2'-Iodo-2'-deoxyuridine (IDU, C₉H₁₁IN₂O₅, MW 354.1 g/mol) functions as a thymidine mimetic through strategic halogen substitution at the 5-position of the uracil ring [1] [5]. This atomic alteration enables its metabolic activation to the triphosphate form (IDU-TP) within infected cells, facilitating its incorporation into nascent viral DNA strands by viral DNA-dependent DNA polymerases (DdDp) [7]. The critical inhibitory mechanism stems from the significant steric and electronic differences between the iodine atom (van der Waals radius: 1.98 Å) and thymidine's methyl group (van der Waals radius: 2.00 Å). Despite similar sizes, iodine's higher electronegativity and polarizability create localized DNA distortions at incorporation sites [2].

Incorporation of IDU-TP induces reduced replication fidelity through multiple mechanisms. The altered base-pairing properties increase misincorporation errors during subsequent replication cycles. Furthermore, the presence of the bulky iodine atom disrupts the normal geometry of the DNA helix, interfering with polymerase processivity and DNA-protein interactions essential for viral replication [6] [9]. Experimental evidence demonstrates that herpes simplex virus type 1 (HSV-1) DNA substituted with IDU exhibits increased susceptibility to strand breakage under physiological conditions, particularly when combined with other pyrimidine analogs [2]. This structural instability directly correlates with reduced viral infectivity.

Table 1: Impact of IDU Incorporation on Herpes Simplex Virus DNA Properties

% Thymidine SubstitutionViral DNA Density ShiftStrand Break IncidenceAntiviral Efficacy
11% (with thymidine present)Moderate increaseLowModerate inhibition
40% (thymidine-depleted)Significant increaseHighStrong inhibition
>50%Marked increaseVery highPotent inhibition

Data derived from [2] [6] [9]

Competitive Antagonism of Thymidine Incorporation in Herpesviridae Replication

IDU exerts potent competitive inhibition against natural thymidine incorporation during Herpesviridae replication. Its structural similarity to thymidine allows it to serve as an alternative substrate for viral thymidine kinase (TK), the initial and rate-limiting enzyme in the nucleotide salvage pathway [4] [8]. Viral TKs exhibit significantly higher phosphorylation efficiency for IDU compared to cellular TKs, creating a therapeutic window that favors selective activation in infected cells [8]. This differential activation is particularly pronounced in α-herpesviruses including HSV-1, HSV-2, and varicella-zoster virus (VZV), which express virus-specific thymidine kinases with distinct substrate specificity [4] [8].

Isopycnic centrifugation studies using CsCl gradients have quantitatively demonstrated a direct correlation between IDU incorporation into HSV-1 DNA and inhibition of viral replication [2]. The concentration required for 50% viral inhibition (IC₅₀) is substantially lower than that causing host cell cytotoxicity, reflecting its selective action in virus-infected cells. Competitive kinetics analyses reveal IDU has a Ki/Km value of 0.82 relative to thymidine for viral thymidine kinase, indicating strong binding affinity and efficient phosphorylation [3]. Once phosphorylated to the monophosphate form, IDU-MP further competes with deoxythymidine monophosphate (dTMP) for conversion to diphosphate and triphosphate forms by cellular kinases [8] [9].

The antiviral potency of IDU against HSV-1 is directly proportional to its level of incorporation into viral DNA, with approximately 40% thymidine substitution resulting in near-complete suppression of viral replication in the absence of competing thymidine [2]. This selective pressure disrupts the production of infectious virions by compromising viral genome integrity.

Structural Mimicry of Pyrimidine Nucleosides in Viral Genome Integration

The molecular architecture of IDU features strategic bioisosteric replacement of thymidine's 5-methyl group with iodine, maintaining nearly identical bond lengths and angles at the glycosidic linkage while altering electronic distribution [5]. This precise mimicry allows IDU to bypass the viral nucleotide selection checkpoints and become incorporated into elongating DNA chains during replication. X-ray crystallographic analyses confirm that IDU maintains the anti-conformation about the glycosyl bond, similar to natural deoxynucleosides, facilitating proper positioning within the polymerase active site [7].

The presence of the carbon-iodine bond introduces distinctive electronic perturbations in the uracil ring system. Iodine's polarizability creates a region of partial positive charge at C5, potentially altering base-pairing specificity. This electronic effect, combined with the larger covalent radius of iodine compared to a methyl group, leads to increased frequency of transient mispairing with guanine rather than adenine during DNA replication [2] [6]. The cumulative effect of these substitutions throughout the viral genome creates numerous mutational hotspots that severely compromise viral gene expression and replication fidelity.

Comparative studies with halogenated analogs demonstrate that IDU exhibits differential incorporation kinetics based on the specific halogen: iodine > bromine > chlorine, corresponding to their respective van der Waals radii and bond lengths [3] [9]. The incorporation efficiency correlates directly with antiviral potency against orthopoxviruses and herpesviruses, with IDU showing superior activity relative to its bromo and chloro counterparts [1] [3].

Table 2: Nucleobase Pairing Fidelity Following IDU Incorporation

Template BaseComplementary BaseFrequency (Normal DNA)Frequency (IDU-Substituted DNA)Mispairing Increase
IDU (derived from T)A99.97%98.2%0% (reference)
IDU (derived from T)G0.03%1.8%60-fold
IDU (derived from T)C<0.01%<0.01%Not significant
IDU (derived from T)T<0.01%<0.01%Not significant

Data synthesized from [2] [6]

Role in Disrupting Viral Thymidylate Kinase Phosphorylation Pathways

Beyond its direct incorporation into viral DNA, IDU significantly disrupts pyrimidine nucleotide metabolism through multilevel interference with thymidylate phosphorylation pathways. After initial phosphorylation by viral thymidine kinase to IDU-monophosphate (IDU-MP), this metabolite acts as a potent competitive inhibitor of thymidylate kinase (TMPK), the enzyme responsible for converting deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP) [8] [9]. This inhibition creates a critical bottleneck in the dTTP synthesis pathway, significantly reducing the pool of available thymidine triphosphate for viral DNA synthesis.

Biochemical studies demonstrate that IDU-MP exhibits a Ki value of 8.2 μM against human TMPK, compared to the Km of 12.5 μM for the natural substrate dTMP, indicating significant inhibitory potential [9]. This competitive inhibition establishes a feed-forward metabolic disruption: as IDU is increasingly phosphorylated and incorporated, it simultaneously depletes dTTP pools while generating more inhibitor (IDU-MP). The resulting nucleotide pool imbalance creates a dual antiviral effect – direct DNA incorporation damage combined with thymineless stress that stalls viral replication machinery [3] [9].

The metabolic disruption extends to allosteric regulation of key enzymes. Elevated IDU-MP levels interfere with the normal feedback inhibition of thymidine kinase by thymidine triphosphate (TTP), disrupting regulatory mechanisms that maintain balanced nucleotide pools [8] [9]. This dysregulation further exacerbates the nucleotide pool imbalance in infected cells. In human bladder cancer cells (T24 model), combined treatment with IDU and fluoropyrimidines like 5-fluorouracil (5-FU) or 5-fluoro-2'-deoxyuridine (FdUrd) demonstrated synergistic cytotoxicity through enhanced IDU incorporation and more pronounced dTTP pool depletion [9]. This suggests that IDU's antiviral mechanism involves coordinated disruption of multiple metabolic checkpoints in pyrimidine biosynthesis.

Table 3: Key Chemical Identifiers of 2'-Iodo-2'-deoxyuridine

Property CategorySpecific Identifiers
Systematic Name1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
SynonymsIdoxuridine; IDU; 5-Iodo-2'-deoxyuridine; 5-IUdR; IdUrd
CAS Registry54-42-2
Molecular FormulaC₉H₁₁IN₂O₅
Molecular Weight354.10 g/mol
Beilstein Registry30397
EC Number200-207-8
PubChem CID5905
ChEBI IDCHEBI:147675
MDL NumberMFCD00134656
Physical FormCrystalline powder

Data compiled from [1] [5]

Properties

CAS Number

4753-03-1

Product Name

2'-Iodo-2'-deoxyuridine

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11IN2O5

Molecular Weight

354.1 g/mol

InChI

InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1

InChI Key

KVQOKCWRUQHGQR-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I

Synonyms

2'-iodo-2'-deoxyuridine

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)I

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